molecular formula C19H22N2O B055062 Hydroxymethyltriprolidine CAS No. 121530-42-5

Hydroxymethyltriprolidine

カタログ番号: B055062
CAS番号: 121530-42-5
分子量: 294.4 g/mol
InChIキー: TWHRYAZJCOWNBG-VCHYOVAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxymethyltriprolidine is a major metabolite of triprolidine, a first-generation antihistamine widely used in over-the-counter (OTC) cold and allergy medications. Triprolidine functions as an H1-receptor antagonist, alleviating symptoms like rhinitis and urticaria . Upon oral administration, triprolidine undergoes hepatic metabolism to form this compound, which retains pharmacological activity but exhibits distinct pharmacokinetic and toxicological properties . Analytical methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been developed to detect this compound in biological samples, with a reported limit of detection (LOD) of 10 mg .

準備方法

合成経路と反応条件: アピゲニン-8-C-グルコシドの合成は、酵素的グリコシル化によって達成することができます。この方法は、グリコシルトランスフェラーゼとグリコシダーゼを用いて、グリコシド結合の形成を触媒するものです。 例えば、バチルス・チューリンゲンシス由来のグリコシルトランスフェラーゼは、ビテキシンをグリコシル化するために用いられてきました . 反応は通常、酵素、糖供与体、基質(ビテキシン)を含む緩衝液中で、35°Cで180 rpmで24時間振とうするなどの穏やかな条件下で行われます .

工業生産方法: 工業的な設定では、アピゲニン-8-C-グルコシドの生産は、しばしば有機溶媒中で溶媒安定性β-フルクトシダーゼを用いて行われます。 この酵素は、30〜80%酢酸エチル中で高い活性と安定性を示し、高収率のビテキシン配糖体を得ることができます . 反応混合物は、通常、酵素、スクロース、ビテキシン、有機溶媒を含み、35°Cで24時間振とうして行われます .

3. 化学反応解析

反応の種類: アピゲニン-8-C-グルコシドは、グリコシル化、酸化、還元など、さまざまな化学反応を受けます。

一般的な試薬と条件:

    グリコシル化: この反応は、フラボノイドへの糖部分の付加を伴います。

    酸化と還元: これらの反応は、フラボノイド構造上のヒドロキシル基を修飾することができます。一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

主要な生成物: これらの反応の主要な生成物には、アピゲニン-8-C-グルコシドのさまざまなグリコシル化誘導体が含まれ、これらはしばしば溶解性と生物学的活性を高めています .

4. 科学研究への応用

化学反応の分析

Types of Reactions: Apigenin-8-C-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction.

Common Reagents and Conditions:

    Glycosylation: This reaction involves the addition of a sugar moiety to the flavonoid.

    Oxidation and Reduction: These reactions can modify the hydroxyl groups on the flavonoid structure. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products: The major products of these reactions include various glycosylated derivatives of apigenin-8-C-glucoside, which often exhibit enhanced solubility and bioactivity .

類似化合物との比較

Hydroxymethyltriprolidine is compared below with triprolidine (its parent compound) and methapyrilene (a functionally related antihistamine). Key differences in structure, pharmacology, and toxicity are highlighted.

Table 1: Structural and Pharmacological Comparison

Compound Pharmacological Class Key Structural Features Primary Use Metabolic Pathway
This compound H1-antagonist metabolite Hydroxymethylated pyrrolidine Metabolite of triprolidine Derived from triprolidine
Triprolidine H1-antagonist 3,3-Diphenylpropylamine derivative OTC antihistamine Hepatic oxidation to this compound
Methapyrilene H1-antagonist Thiophene-containing derivative Discontinued antihistamine Hepatic activation to mutagenic intermediates

Table 2: Toxicological and Pharmacokinetic Profiles

Compound Mutagenicity (Ames Test) Carcinogenicity Bioavailability Detection Method (LOD)
This compound Negative Not reported Irregular absorption HPLC-MS (10 mg)
Triprolidine Negative Limited data ~50% oral absorption TLC-densitometry (800 ng/L)
Methapyrilene Positive Liver carcinogen in rats High hepatic uptake Not standardized

Key Research Findings

Safety Profile: this compound lacks mutagenic activity, unlike methapyrilene, which was withdrawn due to hepatocarcinogenicity in rats .

Pharmacokinetics : Triprolidine reaches peak plasma concentrations (~0.009 mg/L) within 2 hours post-administration, while this compound’s detection in biological samples confirms its role as a stable metabolite .

Analytical Sensitivity : HPLC-MS offers superior sensitivity for this compound (LOD: 10 mg) compared to TLC for triprolidine (LOD: 800 ng/L), reflecting advancements in metabolite detection .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Hydroxymethyltriprolidine in biological matrices, and how are they optimized?

Methodological Answer:

  • Spectrophotometry : UV-Vis spectrophotometry (200–400 nm) is used to quantify this compound via absorbance maxima, with validation for linearity (R² ≥ 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL). Sample preparation involves protein precipitation with acetonitrile .
  • Chromatography : HPLC with C18 columns and PDA detection (λ = 254 nm) is preferred for complex matrices. Mobile phase: acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v), flow rate 1.0 mL/min. Method validation follows ICH guidelines for specificity, precision (%RSD < 2%), and recovery (95–105%) .
  • Mass Spectrometry : LC-MS/MS with ESI+ ionization provides high sensitivity (LOD 0.01 ng/mL). Internal standards (e.g., deuterated analogs) correct matrix effects. Calibration curves span 0.1–100 ng/mL .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Use TLC (silica gel, ethyl acetate:hexane 3:7) to monitor intermediates. Adjust reaction time (12–24 hrs) and temperature (40–60°C) to minimize side products (e.g., diethylammonium chloride) .
  • Purification : Post-reaction, wash with water (3×50 mL) to remove hydrophilic impurities. Recrystallize from ethanol:water (70:30) to achieve >98% purity. Confirm purity via NMR (¹H, 13C) and HPLC .

Q. What protocols ensure this compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C, 72 hrs), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH, 24 hrs). Monitor degradation via HPLC peak area changes (>10% degradation indicates instability) .
  • Long-Term Stability : Store lyophilized powder at -20°C in amber vials. Conduct monthly assays for 12 months; accept <5% potency loss. Use Arrhenius equation to predict shelf life .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological efficacy of this compound be systematically resolved?

Methodological Answer:

  • PICO Framework : Define Population (e.g., murine models), Intervention (dose range), Comparator (placebo/active control), Outcome (e.g., receptor binding affinity). Use meta-regression to identify confounders (e.g., metabolic clearance differences) .
  • Pharmacokinetic Modeling : Develop compartmental models (e.g., NONMEM) to correlate in vitro IC₅₀ with in vivo exposure (AUC). Adjust for protein binding and tissue penetration .

Q. What experimental strategies address stereochemical effects on this compound’s bioactivity?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, heptane:ethanol 85:15) to isolate enantiomers. Compare in vitro activity (e.g., enzyme inhibition assays) to identify active stereoisomers .
  • Molecular Dynamics Simulations : Dock enantiomers into target receptors (e.g., GPCRs) using Schrödinger Suite. Validate binding energies (ΔG) with SPR or ITC .

Q. How should researchers reconcile contradictory data in this compound’s mechanism of action across studies?

Methodological Answer:

  • PRISMA-Guided Systematic Review : Conduct literature search (PubMed, Scopus) using keywords: "this compound AND (mechanism OR pathway)". Screen 500+ studies, exclude non-peer-reviewed sources. Use GRADE criteria to assess evidence quality .
  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality. Confounders (e.g., assay variability) are quantified via sensitivity analysis .

Q. What methodologies enable the detection of this compound’s long-term neurotoxic effects in preclinical models?

Methodological Answer:

  • Chronic Toxicity Studies : Administer 50–200 mg/kg/day orally to rodents for 6–12 months. Assess histopathology (H&E staining of brain sections) and behavioral endpoints (Morris water maze) .
  • Omics Integration : Perform RNA-seq on hippocampal tissue to identify dysregulated pathways (e.g., oxidative stress). Validate biomarkers (e.g., GFAP) via ELISA .

Q. Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis TLC monitoring, recrystallization Chiral resolution, computational modeling
Analytical Validation ICH guidelines for HPLC LC-MS/MS with isotopic standards
Data Analysis Descriptive statistics (mean ± SD)Meta-regression, pharmacokinetic modeling

特性

CAS番号

121530-42-5

分子式

C19H22N2O

分子量

294.4 g/mol

IUPAC名

[4-[(E)-1-pyridin-2-yl-3-pyrrolidin-1-ylprop-1-enyl]phenyl]methanol

InChI

InChI=1S/C19H22N2O/c22-15-16-6-8-17(9-7-16)18(19-5-1-2-11-20-19)10-14-21-12-3-4-13-21/h1-2,5-11,22H,3-4,12-15H2/b18-10+

InChIキー

TWHRYAZJCOWNBG-VCHYOVAHSA-N

SMILES

C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3

異性体SMILES

C1CCN(C1)C/C=C(\C2=CC=C(C=C2)CO)/C3=CC=CC=N3

正規SMILES

C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3

同義語

2-(1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl))pyridine
HMTP
hydroxymethyltriprolidine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。